molecular formula C3H3ClF2O B6262887 2,2-difluoropropanoyl chloride CAS No. 83698-73-1

2,2-difluoropropanoyl chloride

Cat. No.: B6262887
CAS No.: 83698-73-1
M. Wt: 128.50 g/mol
InChI Key: YWEDWMFUNOBWOQ-UHFFFAOYSA-N
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Description

2,2-Difluoropropanoyl chloride: is an organic compound with the molecular formula C3H3ClF2O . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms attached to the second carbon of the propanoyl chloride structure, which significantly influences its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoropropanoyl chloride can be synthesized through various methods. One common approach involves the reaction of 2,2-difluoropropanoic acid with thionyl chloride . The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further use in chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropropanoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Products include 2,2-difluoropropanamide, 2,2-difluoropropanol, and other substituted derivatives.

    Hydrolysis: The primary product is 2,2-difluoropropanoic acid.

    Reduction: The major product is 2,2-difluoropropanol.

Scientific Research Applications

2,2-Difluoropropanoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-difluoropropanoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules .

Comparison with Similar Compounds

    Propanoyl chloride: Lacks the fluorine atoms, making it less reactive and less electrophilic compared to 2,2-difluoropropanoyl chloride.

    2,2-Difluoroacetic acid: Similar in having fluorine atoms but differs in the functional group and overall reactivity.

    2,2-Difluoropropanoic acid: The acid form of this compound, used in similar synthetic applications.

Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly enhance its reactivity and electrophilicity. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are often sought after for their unique chemical and physical properties .

Properties

IUPAC Name

2,2-difluoropropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2O/c1-3(5,6)2(4)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEDWMFUNOBWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83698-73-1
Record name 2,2-difluoropropanoyl chloride
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